
Ioflubenzamide I-131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ioflubenzamide I-131 is an iodine 131-radiolabeled small-molecule benzamide compound with potential antineoplastic activity. The benzamide moiety of 131-I-MIP-1145 binds to melanin, selectively delivering a cyotoxic dose of gamma and beta radiation to melanin-expressing tumor cells. Melanin pigments, polymer derivatives of the amino acid tyrosine, are over-expressed in approximately 40% of melanomas.
Wissenschaftliche Forschungsanwendungen
Radioactive Iodine and Salivary Glands
- Ioflubenzamide I-131, a radioactive iodine isotope, is effective in treating differentiated papillary and follicular cancers. It targets the thyroid gland but also concentrates in salivary glands, leading to potential complications like sialadenitis, xerostomia, taste alterations, and more. Prevention and treatment strategies for these complications include sialogogic agents, gland massage, antibiotics, and hydration (Mandel & Mandel, 2003).
Radioactive Waste Management in Nuclear Medicine
- In the field of nuclear medicine, Ioflubenzamide I-131 is utilized for radioiodine ablation therapy and hyperthyroid treatment. Managing radioactive clinical waste, such as patient excretions containing I-131, is crucial. Techniques like using Graphene Oxide (GO) for extracting I-131 radionuclides from waste water highlight the importance of effective waste management strategies in nuclear medicine (Razab et al., 2020).
High Dose I-131 Therapy for Hyperthyroidism
- High dose Ioflubenzamide I-131 therapy is widely used for treating hyperthyroidism caused by Graves' disease. This therapy, based on 24-h thyroid I-131 uptake, is effective for the majority of patients, although some, especially younger patients or those with larger thyroid glands, may require higher doses or experience persistent hyperthyroidism (Alexander & Larsen, 2002).
Improving Patient Knowledge and Habits Post Radioactive Iodine Therapy
- Implementing nursing guidelines significantly improves patient knowledge and habits post radioactive iodine therapy, ensuring better management of their condition post-treatment (Mohamed, Mohamed, & Salem, 2019).
Dosimetry in Nuclear Medicine
- Effective dosimetry is essential for assessing internal contamination of nuclear medicine staff exposed to Ioflubenzamide I-131. Developing protocols for quick estimation of I-131 activity absorbed in the thyroid glands can enhance workplace safety and radiation protection (Naderi et al., 2015).
Evolving Role of I-131 in Thyroid Carcinoma Treatment
- The use of Ioflubenzamide I-131 for thyroid carcinoma treatment has evolved significantly, reflecting a deeper understanding of the biophysical properties of I-131 and the biology of iodine handling by thyroid cells. Knowledge of iodine clearance kinetics and thyroid-stimulating hormone's role is vital for effective use in therapy and managing potential complications (Robbins & Schlumberger, 2005).
Eigenschaften
CAS-Nummer |
1214283-52-9 |
|---|---|
Produktname |
Ioflubenzamide I-131 |
Molekularformel |
C21H25FIN3O3 |
Molekulargewicht |
517.3 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-(131I)iodanyl-2-methoxybenzamide |
InChI |
InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27)/i23+4 |
InChI-Schlüssel |
UPRRZQGAQRAODM-AWUWEVMDSA-N |
Isomerische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)[131I] |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |
Synonyme |
MIP 1145 MIP-1145 MIP1145 N-(2-diethylaminoethyl)-4-(4-fluorobenzamido)-5-iodo-2-methoxybenzamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



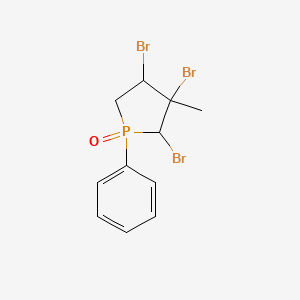
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)


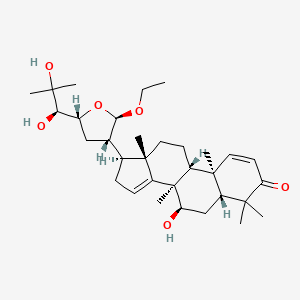
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)

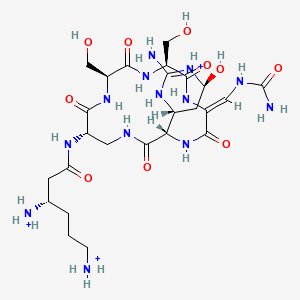
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)

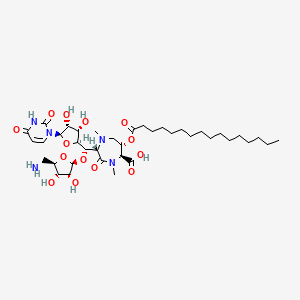

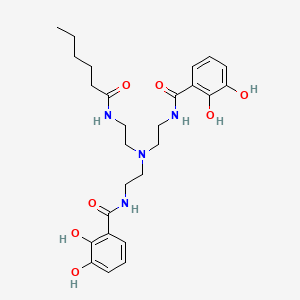
![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)